SR2640 hydrochloride

receptor pharmacology Schild analysis competitive antagonism

SR2640 hydrochloride is a pure competitive leukotriene D4 and E4 antagonist with a Schild slope of 0.99, confirming its suitability for precise receptor reserve quantification and competitive antagonism model validation in isolated tissue preparations. Its lack of effect on histamine-induced contractions ensures target specificity in leukotriene-driven inflammation and asthma pathophysiology studies.

Molecular Formula C23H19ClN2O3
Molecular Weight 406.87
CAS No. 105350-26-3; 146662-42-2
Cat. No. B2447785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR2640 hydrochloride
CAS105350-26-3; 146662-42-2
Molecular FormulaC23H19ClN2O3
Molecular Weight406.87
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl
InChIInChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H
InChIKeyKDSYWFCTUKABKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SR2640 Hydrochloride (CAS 105350-26-3): A Highly Selective LTD4/LTE4 Antagonist for Leukotriene Pathway Research and Asthma Modeling


SR2640 hydrochloride (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid hydrochloride) is a competitive leukotriene D4 and E4 receptor antagonist that functions by selectively blocking the cysteinyl leukotriene receptor 1 (CysLT1) [1]. It exhibits potent, concentration-dependent inhibition of LTD4-induced smooth muscle contraction in guinea pig ileum and trachea, with a pA2 value of 8.7, and displays negligible activity against histamine-induced contractions, confirming its target specificity [1]. This compound is widely utilized in preclinical research to dissect the role of leukotrienes in asthma pathophysiology and inflammatory signaling cascades [1].

Why SR2640 Hydrochloride Cannot Be Simply Replaced by Other Leukotriene Receptor Antagonists


Leukotriene receptor antagonists (LTRAs) exhibit pronounced differences in receptor subtype selectivity, intrinsic activity, and off-target effects that critically influence experimental outcomes [1]. While clinically used agents like montelukast and zafirlukast are optimized for oral bioavailability and chronic dosing, they may also engage secondary pathways or demonstrate inverse agonism, confounding mechanistic studies . SR2640, in contrast, functions as a pure competitive antagonist at CysLT1 with a Schild slope near unity, making it a precise tool for quantifying receptor reserve and validating competitive antagonism models [1]. Furthermore, its distinct cellular toxicity profile and divergent effects on viral replication underscore that functional interchangeability cannot be assumed [2].

Quantitative Differentiation of SR2640 Hydrochloride from Closely Related LTD4 Antagonists


Pure Competitive Antagonism: Schild Slope Confirms Classical Pharmacology

SR2640 exhibits pure competitive antagonism at the LTD4 receptor, as demonstrated by Schild plot analysis of tracheal contractions. The slope of 0.99 does not significantly deviate from unity, confirming that SR2640 acts solely through reversible, surmountable receptor blockade without allosteric modulation or functional bias [1]. This contrasts with montelukast, which shows a Schild slope of 0.8, indicating non-classical behavior that may involve slow dissociation kinetics or inverse agonism [2].

receptor pharmacology Schild analysis competitive antagonism

Contrasting Antiviral Activity: SR2640 Enhances HCV Replication While Analogs Inhibit

In a direct comparison of CysLT1 antagonists, SR2640 produced a dose-dependent increase in HCV subgenomic replicon RNA levels, reaching a maximum 10-fold elevation, whereas zafirlukast and cinalukast decreased HCV RNA levels under identical conditions [1]. This functional divergence highlights distinct downstream signaling or receptor modulation profiles that cannot be predicted by simple binding affinity measurements.

antiviral research HCV CysLT1 signaling

Cytotoxicity Profile in Hepatic Cells: Markedly Lower CC50 Compared to Clinical LTRAs

SR2640 demonstrates a CC50 of 33.4 ± 3.9 μM in Huh7.5 hepatocellular carcinoma cells, whereas zafirlukast and cinalukast exhibit CC50 values exceeding 100 μM in the same assay [1]. This greater cytotoxic liability at higher concentrations may be an important consideration for experiments requiring prolonged exposure or when studying hepatic cell models.

cytotoxicity hepatocellular drug safety

In Vivo Bronchoprotection: Quantified Rightward Shift in LTD4 Dose-Response

SR2640, administered intravenously at doses ranging from 0.03 to 1.00 mg/kg, produced a parallel rightward shift in the LTD4 dose-response curve for guinea-pig bronchoconstriction, with the magnitude of shift proportional to the SR2640 dose [1]. Critically, the maximum attainable airway obstruction was not reduced, consistent with pure competitive antagonism in vivo. The Schild plot slope of 0.99 further validates this mechanism [1].

in vivo pharmacology bronchoconstriction asthma models

Optimal Experimental Applications for SR2640 Hydrochloride Based on Quantitative Evidence


Receptor Reserve and Competitive Antagonism Studies in Smooth Muscle Pharmacology

SR2640's pure competitive antagonism, confirmed by a Schild slope of 0.99, makes it the compound of choice for quantifying receptor reserve and validating competitive antagonism models in isolated tissue preparations. Its lack of effect on histamine-induced contractions ensures target specificity [1].

Investigating CysLT1-Mediated Viral-Host Interactions in Hepatocellular Models

Given its unique capacity to enhance HCV replication by up to 10-fold, SR2640 is a critical tool for dissecting the role of CysLT1 signaling in viral life cycles and for identifying host factors that restrict or promote viral propagation [2]. Careful cytotoxicity monitoring is advised.

In Vivo Bronchoconstriction Studies in Guinea Pig Asthma Models

With a well-defined in vivo dose-response profile (0.03–1.00 mg/kg i.v.), SR2640 provides a reliable reference for studying leukotriene-mediated airway obstruction and for evaluating novel anti-asthmatic compounds [1].

Neutrophil Chemotaxis and Calcium Signaling Assays

SR2640 effectively blocks LTD4-induced calcium mobilization and abolishes LTD4-mediated attenuation of LTB4-directed chemotaxis in human neutrophils, making it suitable for mechanistic studies of leukotriene-driven inflammatory cell trafficking [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR2640 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.